5-Nitrosalicylaldehyde

説明

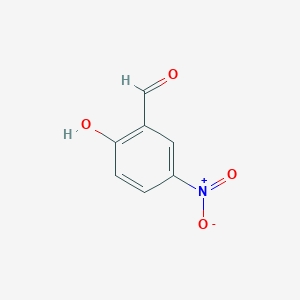

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFRMUGEILMHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059154 | |

| Record name | Benzaldehyde, 2-hydroxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-51-8 | |

| Record name | 5-Nitrosalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrosalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-nitrobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-hydroxy-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2-hydroxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROSALICYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ6GGT3K66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies and Reaction Pathways

Regioselective Nitration of Salicylaldehyde (B1680747) Derivatives

The principal and most documented method for preparing 2-Hydroxy-5-nitrobenzaldehyde is the direct nitration of salicylaldehyde. The regioselectivity of this reaction is controlled by the directing effects of the functional groups already present on the benzene (B151609) ring. The hydroxyl (-OH) group at position 2 is a strongly activating ortho-, para-director, while the aldehyde (-CHO) group is a deactivating meta-director. The powerful influence of the hydroxyl group directs the incoming nitro group primarily to the para position (position 5), resulting in the desired product. This synthesis can also be achieved through the formylation of 4-nitrophenol. ontosight.ai

The optimization of the nitration reaction is crucial for maximizing yield and minimizing the formation of isomers and by-products.

Traditional Mixed-Acid System: The conventional method employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Key parameters have been optimized for this system.

Molar Ratio : A typical molar ratio of salicylaldehyde to nitric acid is 1:1.2. Sulfuric acid acts as both a catalyst and a dehydrating agent to facilitate the formation of the active electrophile.

Temperature : The reaction is maintained at a low temperature, typically between 0°C and 5°C. This control is essential to prevent over-nitration and oxidation of the aldehyde group.

Reaction Time : The process generally requires 4 to 6 hours for completion and is often monitored using thin-layer chromatography (TLC).

Alternative and Modern Reagents: Research has explored alternative nitrating systems to improve safety, efficiency, and environmental friendliness.

Nitric Acid in Acetic Acid : For related compounds, nitration using nitric acid in acetic acid (AcOH) has been shown to be effective, offering benefits such as reduced corrosion and easier product separation.

Metal Salt Catalysts : Modern protocols have introduced metal salts as catalysts. Ultrasonically assisted nitration using catalysts like ammonium (B1175870) molybdate (B1676688) or sodium tungstate (B81510) in solvents such as dichloromethane (B109758) has been reported to yield 2-Hydroxy-5-nitrobenzaldehyde. researchgate.netscirp.org Another approach uses iron(III) nitrate (B79036) nonahydrate in acetonitrile. smolecule.com

| Nitrating System | Catalyst/Medium | Temperature | Reported Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | H₂SO₄ | 0–5°C | 65–75% (crude) | |

| Ultrasonically Assisted Nitration | Ammonium Molybdate | Not Specified | 80% | researchgate.net |

| Fe(NO₃)₃·9H₂O | Acetonitrile | 50°C | 82% selectivity for 3-nitro isomer | smolecule.com |

The nitration of salicylaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism proceeds through several distinct steps. masterorganicchemistry.commasterorganicchemistry.combyjus.comchemistrysteps.com

Generation of the Electrophile : Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.combyjus.comchemistrysteps.com

Nucleophilic Attack : The electron-rich aromatic ring of salicylaldehyde acts as a nucleophile, attacking the nitronium ion. masterorganicchemistry.comchemistrysteps.com This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com

Deprotonation : A weak base, such as the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom bonded to the new nitro group. masterorganicchemistry.commasterorganicchemistry.com This step restores the aromaticity of the ring, leading to the final product, 2-Hydroxy-5-nitrobenzaldehyde. masterorganicchemistry.com

The regioselectivity is governed by the substituent groups; the strongly activating hydroxyl group directs the electrophilic attack to the positions ortho and para to it. Since the ortho position (position 3) is sterically hindered and the other ortho position is occupied by the aldehyde, the nitration occurs predominantly at the para position (position 5).

Achieving high yield and purity is a primary goal in the synthesis of 2-Hydroxy-5-nitrobenzaldehyde.

Reaction Monitoring : Close monitoring of the reaction's progress, for instance by using thin-layer chromatography (TLC), helps to determine the optimal reaction time and prevent the formation of unwanted by-products from over-reaction.

Purification : After the reaction is quenched, typically with ice water, the crude product is isolated. Standard purification techniques are then employed. Recrystallization from a suitable solvent, such as ethanol (B145695), is a highly effective method for enhancing purity, often achieving levels greater than 98%. The process involves filtering the initial precipitate and washing it with a solvent like ethanol.

Alternative Synthetic Routes and Their Mechanistic Investigations

Beyond the direct nitration of salicylaldehyde, other reaction pathways are significant, particularly those that use 2-Hydroxy-5-nitrobenzaldehyde as a starting material for creating more complex molecules.

2-Hydroxy-5-nitrobenzaldehyde can serve as a substrate for nucleophilic substitution reactions to create various derivatives. These reactions typically involve the hydroxyl group or modifications to the aromatic ring. For instance, the hydroxyl group can be deprotonated to form a phenoxide, which then acts as a nucleophile to react with electrophiles like alkyl halides, yielding ether derivatives. The electron-withdrawing nitro group on the ring activates it toward nucleophilic aromatic substitution, although this is less common than reactions at the hydroxyl or aldehyde groups.

The aldehyde functional group of 2-Hydroxy-5-nitrobenzaldehyde is highly reactive toward nucleophiles, readily undergoing condensation reactions, particularly with hydrazine (B178648) and its derivatives to form hydrazones. smolecule.com These reactions are fundamental in the synthesis of Schiff bases and various heterocyclic compounds. lookchem.com

The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N), characteristic of a hydrazone. smolecule.com

| Hydrazine Derivative | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Benzhydrazide | Aroyl hydrazone-type ligand (H₂L) | Reflux in acetonitrile | mdpi.comresearchgate.net |

| Furandicarbohydrazide | N'~2~,N'~5~-bis{2-hydroxy-5-nitrobenzylidene}-2,5-furandicarbohydrazide | Reflux in an appropriate solvent | smolecule.com |

| Thiosemicarbazide | Thiosemicarbazone | Reflux in ethanol |

These condensation reactions are significant as they lead to the formation of ligands that can coordinate with metal ions to form complexes with interesting catalytic or material properties. mdpi.comresearchgate.net For example, the condensation of 2-hydroxy-5-nitrobenzaldehyde with benzhydrazide has been used to create ligands for molybdenum complexes. mdpi.comresearchgate.net

Unexpected Product Formation in Metal Salt Reactions

In the course of synthesizing metal complexes with Schiff base ligands derived from 2-hydroxy-5-nitrobenzaldehyde, unexpected products have been observed. Research has shown that the presence of certain metal salts can induce the hydrolysis of the imine bond (C=N) in the Schiff base, leading to the regeneration of 2-hydroxy-5-nitrobenzaldehyde.

One study reported the unanticipated formation of 2-hydroxy-5-nitrobenzaldehyde during reactions of a Schiff base ligand, specifically 2-((2-(2-hydroxyethylamino) ethylimino)methyl) phenol, with lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) and cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O). researchgate.netresearchgate.net The intended outcome was the formation of a metal complex with the Schiff base. Instead, the metal salts appeared to catalyze the hydrolysis of the imine bond, yielding 2-hydroxy-5-nitrobenzaldehyde as a product. researchgate.net The yield of the unexpected product differed between the two metal salt reactions. researchgate.net The structure of the resulting 2-hydroxy-5-nitrobenzaldehyde was confirmed by X-ray crystallography, which showed a monoclinic crystal system with the space group P2₁/n. researchgate.netresearchgate.net

Similarly, another investigation found that a Co(II) complex with a Schiff base ligand derived from 5-nitro-salicylaldehyde underwent hydrolytic cleavage of the imine bond. scirp.org This hydrolysis occurred during the recrystallization of the initially formed cobalt complex in dimethylsulfoxide (DMSO), leading to the formation of a new complex where two molecules of 5-nitro-salicylaldehyde and two DMSO molecules were coordinated to the Co(II) center in a distorted octahedral geometry. scirp.org This suggests that not only the metal ion but also the solvent system can play a crucial role in promoting the unexpected hydrolysis of the Schiff base and the subsequent formation of the aldehyde-containing complex.

These findings highlight the reactivity of the imine linkage in Schiff bases derived from 2-hydroxy-5-nitrobenzaldehyde, particularly in the presence of metal ions that can act as Lewis acids and facilitate hydrolysis.

Synthesis of Advanced Derivatives for Specific Research Applications

2-Hydroxy-5-nitrobenzaldehyde is a valuable building block for the synthesis of more complex molecules with tailored properties for various research applications. Its aldehyde functionality readily undergoes condensation reactions, most notably to form Schiff bases, which can then be used to construct larger macrocyclic structures.

Schiff bases are a class of compounds containing an imine or azomethine group (-C=N-). They are typically formed through the condensation of a primary amine with an aldehyde or ketone. bioline.org.broatext.comsciencepublishinggroup.com Schiff bases derived from 2-hydroxy-5-nitrobenzaldehyde are of significant interest in coordination chemistry and materials science due to their chelating abilities and potential for biological activity. bioline.org.brscience.gov

The synthesis of Schiff bases from 2-hydroxy-5-nitrobenzaldehyde involves a condensation reaction with a primary amine or a hydrazine derivative. This reaction is often carried out in a suitable solvent, such as ethanol or methanol, and may be catalyzed by a few drops of acid. researchgate.netmdpi.com The general reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

A variety of amines and hydrazines have been used to synthesize Schiff bases of 2-hydroxy-5-nitrobenzaldehyde, leading to a diverse range of structures. Examples include:

Condensation with 3-fluoroaniline (B1664137) to form a novel Schiff base.

Reaction with benzylamine (B48309) to prepare the bidentate Schiff base 2-((E)-(benzylimino)methyl)-4-nitrophenol. mdpi.com

Reaction with o-aminobenzenethiol in a 1:1 molar ratio. science.gov

Condensation with benzhydrazide to generate an aroyl hydrazone-type ligand. rsc.org

Reaction with isonicotinic acid hydrazide to yield (E)-N'-(2-hydroxy-5-nitrobenzylidene) isonicotinohydrazide. bioline.org.br

Condensation with 2,5-furandicarbohydrazide. mdpi.com

The resulting Schiff bases are often colored solids and can be purified by recrystallization. Their formation is typically confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR. bioline.org.brscience.gov

Table 1: Examples of Schiff Bases Derived from 2-Hydroxy-5-nitrobenzaldehyde

| Amine/Hydrazine Reactant | Resulting Schiff Base | Characterization Methods | Reference |

|---|---|---|---|

| 3-Fluoroaniline | Novel Schiff Base | IR, Single Crystal X-ray Diffraction | |

| Benzylamine | 2-((E)-(benzylimino)methyl)-4-nitrophenol | X-ray Crystallography | mdpi.com |

| o-Aminobenzenethiol | Tridentate Ligand | ¹H-NMR, ¹³C-NMR, Mass Spectra, FT-IR, UV-Visible | science.gov |

| Benzhydrazide | Aroyl Hydrazone-type Ligand (H₂L) | IR-ATR, Elemental Analysis, TGA, SCXRD | rsc.org |

| Isonicotinic Acid Hydrazide | (E)-N'-(2-hydroxy-5-nitrobenzylidene) isonicotinohydrazide | Elemental Analysis, IR, ¹H-NMR, ¹³C-NMR | bioline.org.br |

| 2,5-Furandicarbohydrazide | N' |

NMR, Mass Spectrometry | mdpi.com |

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. This method has been instrumental in elucidating the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions of Schiff bases derived from 2-hydroxy-5-nitrobenzaldehyde.

For instance, the crystal structure of a Schiff base synthesized from 2-hydroxy-5-nitrobenzaldehyde and 3-fluoroaniline revealed important details about its supramolecular assembly, highlighting the role of C–H⋯O and off-set π⋯π stacking interactions. researchgate.net Hirshfeld surface analysis, a tool often used in conjunction with X-ray diffraction data, can provide further insights into these intermolecular interactions.

Table 2: Crystallographic Data for a Schiff Base Derived from 2-Hydroxy-5-nitrobenzaldehyde

| Parameter | Value | Reference |

|---|---|---|

| Compound | 2-hydroxy-5-nitrobenzaldehyde | researchgate.net |

| Empirical Formula | C₇H₅NO₄ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 7.1106(9) | researchgate.net |

| b (Å) | 8.3687(9) | researchgate.net |

| c (Å) | 11.5276(16) | researchgate.net |

| β (°) | 93.931(11) | researchgate.net |

Dynamic covalent chemistry (DCC) is a powerful strategy for the synthesis of complex molecular architectures, such as macrocycles, under thermodynamic control. This approach relies on the use of reversible reactions, which allow for "error-correction" during the assembly process, leading to the formation of the most stable product. Imine bond formation is a commonly used reversible reaction in DCC.

Research has demonstrated the synthesis of hexakis(m-phenyleneimine) macrocycles using derivatives of 2-hydroxy-5-nitrobenzaldehyde as starting materials. researchgate.net The synthetic strategy involves several steps:

Preparation of Monomers: 2-Alkoxy-5-nitrobenzaldehydes are first prepared from 2-hydroxy-5-nitrobenzaldehyde via a Williamson ether synthesis. These are then converted to acetal-protected AB-type monomers, 2-alkoxy-5-aminobenzaldehyde diethyl acetals. researchgate.net

Polycondensation: The monomers undergo polycondensation in a suitable solvent system. This process is driven by imine dynamic covalent chemistry. researchgate.net

Precipitation-Driven Cyclization: The formation of the macrocycle is facilitated by a precipitation-driven cyclization process. The shape-anisotropic and nearly planar macrocycles aggregate into columnar assemblies through aromatic π-stacking, which drives the equilibrium towards the cyclic product. researchgate.net

The progress of the macrocyclization can be monitored by techniques such as MALDI-TOF mass spectrometry. researchgate.net The resulting macrocycles are often soluble in specific organic solvents, allowing for their structural characterization by NMR. researchgate.net This approach highlights how 2-hydroxy-5-nitrobenzaldehyde can be chemically modified and utilized as a key building block in the template-free synthesis of large, shape-persistent macrocycles through the principles of dynamic covalent chemistry. researchgate.net

Iii. Spectroscopic and Computational Characterization in Depth

Advanced Spectroscopic Techniques for Structural Elucidation

A multi-spectroscopic approach has been employed to fully characterize 2-hydroxy-5-nitrobenzaldehyde, with each technique offering unique insights into its molecular and electronic structure.

FT-IR and FT-Raman Spectroscopy: Vibrational Analysis

The vibrational dynamics of 2-hydroxy-5-nitrobenzaldehyde have been elucidated through Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, often complemented by computational studies such as Density Functional Theory (DFT) calculations. These analyses allow for the precise assignment of fundamental vibrational modes.

The FT-IR spectrum is characterized by a number of distinct absorption bands. The O-H stretching vibrations are typically observed around 3300 cm⁻¹. elixirpublishers.com In a Schiff base derivative of 2-hydroxy-5-nitrobenzaldehyde, the IR spectrum showed a strong band at 3317 cm⁻¹ corresponding to the O-H stretching vibration. researchgate.net The aromatic C-H stretching modes appear near 3020 sh cm⁻¹, while the aldehydic C-H stretch is found at 2985 sh cm⁻¹. researchgate.net A notable feature is the C=O stretching vibration of the aldehyde group, which gives rise to a weak band at 1659 cm⁻¹. researchgate.net For related nitrobenzaldehydes, this C=O stretch is observed around 1700 cm⁻¹.

The nitro group (NO₂) vibrations are also prominent. The asymmetric and symmetric stretching modes are assigned to bands at 1489 cm⁻¹ and 1335 cm⁻¹, respectively. researchgate.net The scissoring, wagging, rocking, and twisting modes of the NO₂ group have also been identified, often with the aid of computational analysis. elixirpublishers.com The C-O stretching vibration is assigned to a strong band at 1119 cm⁻¹. researchgate.net

FT-Raman spectroscopy provides complementary information. In related nitrobenzaldehydes, the C-H stretching mode of the CHO group is observed in the range of 2858-2912 cm⁻¹. The C=O stretching vibration also appears in the Raman spectrum.

A detailed assignment of the principal vibrational frequencies for 2-hydroxy-5-nitrobenzaldehyde, based on experimental data and comparison with related compounds, is presented in the table below.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Reference |

| O-H Stretch | 3317 | - | researchgate.net |

| Aromatic C-H Stretch | 3020 | - | researchgate.net |

| Aldehydic C-H Stretch | 2985 | ~2900 | researchgate.net |

| C=O Stretch | 1659 | ~1700 | researchgate.net |

| Asymmetric NO₂ Stretch | 1489 | - | researchgate.net |

| Symmetric NO₂ Stretch | 1335 | - | researchgate.net |

| C-O Stretch | 1119 | - | researchgate.net |

| NO₂ Scissoring | - | 696 | elixirpublishers.com |

| NO₂ Rocking | - | 290 | elixirpublishers.com |

Note: Some frequencies are based on closely related compounds and may vary slightly for 2-hydroxy-5-nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure of 2-hydroxy-5-nitrobenzaldehyde by providing detailed information about the chemical environment of each hydrogen and carbon atom.

The ¹H NMR spectrum of a derivative, (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide, shows the aromatic protons in the range of δ 10.8-11 ppm, the aldehydic proton at δ 9.8 ppm, and the hydroxyl proton at δ 10.2 ppm. oatext.com For 2-octyloxy-5-nitrobenzaldehyde, the aldehydic proton (H-7) is observed at δ 10.48 ppm, and the aromatic protons appear between δ 7.19 and δ 8.66 ppm. mdpi.com

The ¹³C NMR spectrum provides insight into the carbon skeleton. Generally, aldehydic carbons in aromatic compounds resonate in the range of 185-200 ppm. bhu.ac.in The carbons of the aromatic ring will show distinct signals influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. For 2-octyloxy-5-nitrobenzaldehyde, the aldehydic carbon (C-7) resonates at δ 187.6 ppm, and the aromatic carbons appear between δ 113.5 and δ 165.1 ppm. mdpi.com

A summary of the expected chemical shifts for 2-hydroxy-5-nitrobenzaldehyde is provided below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Aldehydic H | ~9.8-10.5 | - | oatext.commdpi.com |

| Aromatic H | ~7.2-8.7 | - | mdpi.com |

| Hydroxyl H | ~10.2 | - | oatext.com |

| Aldehydic C | - | ~188 | mdpi.com |

| Aromatic C | - | ~113-165 | mdpi.com |

Note: The chemical shifts are based on derivatives and may vary for the parent compound.

UV-Vis Spectroscopy: Electronic Transitions and Complex Formation

UV-Vis spectroscopy is utilized to study the electronic transitions within the 2-hydroxy-5-nitrobenzaldehyde molecule and to monitor its interactions in complex formation. The spectrum is characterized by absorption bands corresponding to π→π* and n→π* transitions.

For a hydrazone derivative of 2-hydroxy-5-nitrobenzaldehyde, the primary absorption bands appear in the range of 300 to 350 nm, which are attributed to π→π* transitions within the extended conjugated system of the aromatic rings and the azomethine linkage. The nitro group can introduce additional absorption features due to n→π* transitions. In a study of a Schiff base derived from 2-hydroxy-5-nitrobenzaldehyde, UV-Vis spectra in DMF showed absorption maxima at 370 nm (π-π) and 428 nm (n-π). researchgate.net

The formation of metal complexes with 2-hydroxy-5-nitrobenzaldehyde derivatives can be monitored by the shifts in the absorption bands. For instance, the interaction of a Schiff base ligand derived from this compound with metal ions leads to changes in the UV-Vis spectrum, indicating coordination. ijcmas.com Similarly, the formation of spiropyran compounds through cyclocondensation reactions with 2-hydroxy-5-nitrobenzaldehyde results in characteristic absorption changes under UV and visible light irradiation, with maximum absorption peaks observed between 470 nm and 562 nm for the merocyanine (B1260669) form. rsc.org

| Transition | Wavelength (λmax) | Solvent | Reference |

| π→π | 370 nm | DMF | researchgate.net |

| n→π | 428 nm | DMF | researchgate.net |

| π→π* | 300-350 nm | - |

Note: Wavelengths are for derivatives and may differ for the parent compound.

Single-Crystal X-ray Diffraction (SCXRD): Crystal Structure Analysis

Studies on 2-hydroxy-5-nitrobenzaldehyde show that it crystallizes in the monoclinic space group P2₁/n. nih.govresearchgate.net The molecule is essentially planar, a feature enhanced by an intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen, which forms a six-membered ring, described as an S(6) ring motif. nih.govresearchgate.net The dihedral angle between the aromatic ring and the nitro group is small, reported as 3.83(3)°. nih.govresearchgate.net

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/n | nih.govresearchgate.net |

| a (Å) | 7.2580 (17) | nih.govresearchgate.net |

| b (Å) | 8.3960 (13) | nih.govresearchgate.net |

| c (Å) | 11.704 (3) | nih.govresearchgate.net |

| β (°) | 95.165 (18) | nih.govresearchgate.net |

| V (ų) | 710.3 (3) | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

The crystal packing of 2-hydroxy-5-nitrobenzaldehyde is stabilized by a network of intermolecular interactions. These include C-H···O hydrogen bonds that link the molecules into a three-dimensional framework. nih.govresearchgate.net Specifically, these interactions result in the formation of C(5) chains and R²₂(8) rings, creating an approximately planar network. nih.govresearchgate.net

The combination of hydrogen bonding and π-π stacking interactions leads to a well-defined supramolecular assembly in the crystal structure of 2-hydroxy-5-nitrobenzaldehyde. The C-H···O interactions form planar networks, which are then interconnected by the π-π stacking interactions, building a robust three-dimensional architecture. nih.govresearchgate.net

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry offers powerful tools to complement experimental data, providing detailed insights into the molecular properties of 2-Hydroxy-5-nitrobenzaldehyde. These methods allow for the investigation of molecular structure, electronic properties, and potential biological interactions at an atomic level.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to 2-Hydroxy-5-nitrobenzaldehyde to predict its molecular geometry, vibrational frequencies, and electronic characteristics with a high degree of accuracy. researchgate.netajol.info

DFT calculations, particularly using the B3LYP method with basis sets like 6-311++G(d,p), have been employed to determine the optimized molecular geometry of 2-Hydroxy-5-nitrobenzaldehyde. researchgate.net The calculations confirm that the molecule is nearly planar. nih.govresearchgate.net For instance, the dihedral angle between the aromatic ring and the nitro group is calculated to be small, around 3.83°. nih.gov An intramolecular hydrogen bond between the hydroxyl group's hydrogen and the aldehyde group's oxygen (O—H⋯O) helps to stabilize this planar conformation, forming a six-membered ring known as an S(6) ring motif. nih.govresearchgate.net

The calculated geometric parameters, such as bond lengths and angles, show good agreement with experimental data obtained from X-ray diffraction. nih.gov

| Parameter | Calculated Value (Å/°) | Experimental Value (Å/°) nih.gov |

|---|---|---|

| O1—N1 | - | 1.216 (2) |

| O2—N1 | - | 1.215 (2) |

| O3—C4 | - | 1.348 (2) |

| O4—C7 | - | 1.218 (3) |

| Cg1-Cg1 distance (π-π stacking) | - | 3.582 (2) |

| Dihedral Angle (Aromatic ring - NO₂) | - | 3.83 (3) |

Cg1 refers to the centroid of the C1-C6 ring.

Furthermore, DFT calculations are used to predict the vibrational wavenumbers of the molecule. researchgate.net The theoretical vibrational spectra (FT-IR and FT-Raman) are often scaled to correct for anharmonicity and computational limitations, showing good correlation with experimental spectra. nih.gov This allows for a detailed assignment of the vibrational modes, such as the characteristic stretching vibrations of the C=O, OH, and NO₂ groups. researchgate.net For example, the C=O stretching vibration is typically observed around 1700 cm⁻¹.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. pensoft.net

For 2-Hydroxy-5-nitrobenzaldehyde, the HOMO and LUMO are primarily distributed across the π-system of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A smaller energy gap suggests higher reactivity. ajol.info DFT calculations using various functionals have been performed to determine this gap. researchgate.net The presence of electron-withdrawing (nitro group) and electron-donating (hydroxyl group) substituents significantly influences the energies of these orbitals. ajol.info

| Computational Method | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| B3LYP | -7.53 | -3.14 | 4.39 | researchgate.net |

| PBE0 | -8.08 | -2.84 | 5.24 | researchgate.net |

| TPSS | -7.14 | -3.37 | 3.77 | researchgate.net |

| M06-2X | -8.76 | -2.31 | 6.45 | researchgate.net |

| xB97XD | -8.49 | -2.92 | 5.57 | researchgate.net |

Note: Values can vary based on the specific functional and basis set used in the calculation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. uni-muenchen.detandfonline.com It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)). tandfonline.com

For 2-Hydroxy-5-nitrobenzaldehyde, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions that contribute to the molecule's stability. researchgate.net Key interactions include the delocalization of electron density from the lone pairs of the oxygen atoms (in the hydroxyl and nitro groups) to the antibonding orbitals of the aromatic ring and the nitro group. researchgate.net

For example, a strong ICT is observed from the lone pair of the hydroxyl oxygen to the π* orbitals of the benzene (B151609) ring. researchgate.net The analysis also highlights the donor-acceptor interactions responsible for the intramolecular hydrogen bond. shahroodut.ac.ir The stabilization energies calculated from NBO analysis confirm the delocalization of electrons, which is a key factor in the electronic properties and reactivity of the molecule. researchgate.net A study reported significant stabilization energies of 160.60 kcal/mol and 30.55 kcal/mol resulting from interactions between donor lone pair orbitals (LP(3)O12, LP(2)O13) and acceptor antibonding orbitals (πN10 – O11, πC2 – C3), indicating substantial intramolecular charge transfer. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This method is widely used to understand potential biological activity. Studies on 2-Hydroxy-5-nitrobenzaldehyde and its derivatives, particularly Schiff bases, have explored their interactions with various biological targets. nih.govptuk.edu.ps

These studies often aim to correlate the binding affinity (usually expressed as a negative binding energy in kcal/mol) with potential therapeutic effects. researchgate.net For instance, 2-Hydroxy-5-nitrobenzaldehyde was docked against certain receptor proteins, showing a mean binding affinity of -5.71 kcal/mol, which was attributed to hydrogen bonding with amino acid residues in the receptor's active site. researchgate.net Similarly, Schiff base derivatives of the compound have been docked against enzymes like porcine pancreatic lipase (B570770) and proteins involved in cancer, such as in malignant glioma cell lines, to evaluate their inhibitory potential. nih.govptuk.edu.ps The interactions typically involve hydrogen bonds formed by the hydroxyl and nitro groups, as well as π-π stacking with aromatic amino acid residues. researchgate.netptuk.edu.ps

In silico ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. nih.gov Computational models are used to predict properties like gastrointestinal absorption, permeation of the blood-brain barrier (BBB), and interaction with cytochrome P450 (CYP) enzymes, which are vital for drug metabolism. researchgate.netpensoft.net

For 2-Hydroxy-5-nitrobenzaldehyde, ADMET predictions suggest favorable drug-like properties. researchgate.net Studies have indicated that the compound is predicted to have high gastrointestinal absorption. researchgate.net Furthermore, it is generally predicted not to permeate the blood-brain barrier and not to inhibit major CYP enzymes (such as 1A2, 2C9, 2C19, 2D6, and 3A4), which is a desirable property as it suggests a lower likelihood of drug-drug interactions. researchgate.net These predictions are often guided by rules such as Lipinski's rule of five, which 2-Hydroxy-5-nitrobenzaldehyde does not violate. researchgate.net

| ADMET Property | Predicted Outcome | Reference |

|---|---|---|

| Gastrointestinal Absorption | High | researchgate.net |

| Blood-Brain Barrier Permeation | No | researchgate.net |

| CYP450 Inhibition (various isoforms) | Non-inhibitor | researchgate.net |

| Lipinski's Rule of Five | No violations | researchgate.net |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal electron density into molecular fragments, allowing for a detailed examination of how adjacent molecules interact. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of intermolecular contacts and their relative strengths.

For 2-Hydroxy-5-nitrobenzaldehyde, while detailed Hirshfeld surface analysis data is more extensively reported for its derivatives like Schiff bases, the principles of this analysis provide a framework for understanding its crystal packing. bsb-muenchen.deiucr.orgiucr.orgnih.gov The analysis of related compounds reveals that the supramolecular assembly is often dominated by a combination of hydrogen bonding and π-π stacking interactions. bsb-muenchen.de

In the crystal structure of 2-Hydroxy-5-nitrobenzaldehyde itself, the molecules are organized into a three-dimensional framework primarily through intermolecular C-H···O hydrogen bonds and π-π stacking interactions. nih.govresearchgate.net Specifically, the interactions involve the hydrogen atoms at positions 2, 6, and 7 of the benzaldehyde (B42025) ring and the oxygen atoms of the nitro and hydroxyl groups of neighboring molecules. nih.gov These C-H···O interactions lead to the formation of chain and ring motifs that create a planar network. nih.govresearchgate.net These networks are further interconnected by π-π stacking between the aromatic rings of adjacent molecules, with a centroid-to-centroid distance of 3.582 (2) Å. nih.govresearchgate.net

The following table summarizes the key intermolecular interactions identified in the crystal structure of 2-Hydroxy-5-nitrobenzaldehyde.

| Interaction Type | Description | Distance (Å) |

| C-H···O | Intermolecular hydrogen bonds forming chains and rings. | - |

| π-π stacking | Interaction between the centroids of adjacent aromatic rings. | 3.582 (2) |

Void Analysis in Crystalline Structures

Void analysis is a computational technique used to identify and characterize the empty spaces or voids within a crystal structure. The size, shape, and distribution of these voids are crucial for understanding a crystal's properties, including its density, stability, and potential to include guest molecules. A smaller total void volume in a crystal lattice generally correlates with greater mechanical stability and pressure-bearing capacity. researchgate.net

For Schiff bases derived from 2-Hydroxy-5-nitrobenzaldehyde, void analysis has been employed to predict their mechanical strength. bsb-muenchen.de This type of analysis is based on the procrystal electron density and provides a quantitative measure of the empty space within the crystal packing. researchgate.net

In the case of 2-Hydroxy-5-nitrobenzaldehyde, the crystal structure is described as monoclinic with a unit cell volume of 710.3 (3) ų. nih.govresearchgate.net With four molecules (Z=4) per unit cell, the calculated density is 1.563 Mg m⁻³. nih.gov While a specific void volume percentage has not been explicitly reported in the literature for the parent compound, the dense packing arrangement suggested by the intermolecular interactions (as discussed in the Hirshfeld Surface Analysis section) implies a relatively low void volume. The absence of large cavities in the crystal structure is a key factor in its stability. researchgate.net The detailed crystallographic data is presented in the table below.

| Crystal Parameter | Value |

| Formula | C₇H₅NO₄ |

| Molecular Weight | 167.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2580 (17) |

| b (Å) | 8.3960 (13) |

| c (Å) | 11.704 (3) |

| β (°) | 95.165 (18) |

| Volume (ų) | 710.3 (3) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.563 |

Iv. Advanced Research Applications in Coordination Chemistry

Ligand Design and Metal Complex Synthesis

Schiff bases derived from 2-Hydroxy-5-nitrobenzaldehyde are synthesized through the condensation reaction with primary amines. jetir.orgijcmas.com These multidentate ligands, containing nitrogen and oxygen donor atoms, are highly effective chelating agents in coordination chemistry. ijcmas.com Their versatility allows for the synthesis of a broad spectrum of metal complexes with tailored properties. jetir.org

The ligands derived from 2-Hydroxy-5-nitrobenzaldehyde can coordinate to metal centers in different ways, leading to the formation of both mononuclear and dinuclear complexes. For instance, the condensation of 2-hydroxy-5-nitrobenzaldehyde with benzhydrazide produces an aroyl hydrazone-type ligand (H₂L). mdpi.comresearchgate.net This ligand reacts with molybdenum precursors to yield mononuclear complexes such as [MoO₂(L)(MeOH)] and [MoO₂(L)(H₂O)]. mdpi.comnih.govirb.hrscilit.com Furthermore, in the presence of a bridging ligand like 4,4'-bipyridine, a dinuclear complex, [(MoO₂(L))₂(4,4'-bpy)], can be synthesized. mdpi.comresearchgate.netirb.hr

Similarly, research on vanadium has shown that ligands prepared by reacting acetic acid hydrazide with 2-hydroxy-5-nitrobenzaldehyde can form both mononuclear and dinuclear vanadium(V) complexes. rsc.orgirb.hr The formation of either mononuclear or polynuclear structures is a key area of investigation, as it significantly influences the resulting complex's properties and potential applications. researchgate.net

The chelating ability of Schiff bases derived from 2-Hydroxy-5-nitrobenzaldehyde extends to a wide range of transition metals.

Molybdenum (Mo): Dioxomolybdenum(VI) complexes are readily synthesized using ligands derived from 2-hydroxy-5-nitrobenzaldehyde and various hydrazides, such as benzhydrazide or 2-furoic hydrazide. mdpi.comsciforum.net These reactions, typically starting from [MoO₂(acac)₂], yield mononuclear or dinuclear species depending on the solvent and reaction conditions. mdpi.com

Cobalt (Co), Nickel (Ni), and Copper (Cu): Complexes of these divalent metals have been synthesized by reacting the metal chlorides or nitrates with Schiff bases derived from 2-hydroxy-5-nitrobenzaldehyde. ijcmas.combioline.org.br For example, (E)-N'-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide has been used to create Co(II), Ni(II), and Cu(II) complexes, with studies suggesting a 1:2 metal-to-ligand ratio for cobalt and copper, and a 1:1 ratio for nickel. bioline.org.brresearchgate.net

Zinc (Zn): Zinc(II) complexes have been prepared using Schiff bases from 2-hydroxy-5-nitrobenzaldehyde and compounds like 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide, resulting in complexes with a 1:2 metal-ligand ratio and octahedral geometry. jetir.org Other Zn(II) complexes have been synthesized with ligands derived from 8-aminoquinoline (B160924) and β-diketones. bendola.com

Palladium (Pd): Palladium(II) complexes have been synthesized, including a neutral complex [Pd(HL)Cl₂] from a Schiff base ligand derived from 8-aminoquinoline, where the ligand coordinates without losing its proton. bendola.com Another study reports a Pd(II) complex, [Pd(L)₂]·4H₂O, derived from a Schiff base of 2-amino-6-methoxybenzothiazole. rroij.com

Manganese (Mn): Schiff base complexes of Manganese(II) have been prepared from 2-hydroxy-5-nitrobenzaldehyde and various amines, such as 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide and 2-amino-6-methoxybenzothiazole, yielding octahedral complexes. jetir.orgrroij.com

A suite of analytical techniques is employed to fully characterize the coordination complexes derived from 2-Hydroxy-5-nitrobenzaldehyde. These methods confirm the structure, composition, and properties of the newly synthesized compounds.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: This is crucial for confirming the formation of the Schiff base and its coordination to the metal ion. Key observations include the appearance of a C=N (imine) stretching band and a shift or disappearance of bands associated with the ligand's functional groups (like -OH and C=O) upon complexation. mdpi.combioline.org.brrroij.comCurrent time information in Bangalore, IN. The presence of new bands at lower frequencies indicates the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. ijcmas.com

Electronic (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and helps to deduce the coordination geometry. For instance, the electronic spectra of Co(II) and Cu(II) complexes can suggest an octahedral geometry, while that of a Ni(II) complex might indicate a square planar arrangement. bioline.org.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the Schiff base ligand in solution, for example, by identifying the resonance signal for the azomethine proton (HC=N). bioline.org.br

Structural and Analytical Methods:

Elemental Analysis (EA) and Mass Spectrometry: These methods are used to determine the empirical formula of the complexes, confirming the metal-to-ligand stoichiometry. mdpi.combioline.org.brbendola.com

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules (like water or methanol) by observing weight loss at specific temperatures. mdpi.comnih.gov

Molar Conductance Measurements: These measurements, taken in solution, help to determine whether the complexes are electrolytic or non-electrolytic in nature. bendola.com

The table below summarizes typical infrared spectral data for some representative complexes.

| Complex Type | Key IR Bands (cm⁻¹) | Assignment | Reference |

| Mo Complexes | 1603-1605 | C=N (imine) stretch | mdpi.com |

| 910-928 | Mo=O stretch | mdpi.com | |

| 1025 | Coordinated MeOH | mdpi.com | |

| Co/Ni/Cu Complexes | 1598–1605 | C=N (imine) stretch | bioline.org.br |

| ~1270 | C-O (phenolic) stretch | bioline.org.br | |

| 446-597 | M-O / M-N stretch | bioline.org.br | |

| Pd/Zn Complexes | 1605-1615 | C=N (imine) stretch | bendola.com |

| ~1300 | C-O (phenolic) stretch | bendola.com |

Catalytic Applications of Metal Complexes

Metal complexes derived from 2-Hydroxy-5-nitrobenzaldehyde are not just structurally interesting; they also exhibit significant potential as catalysts, particularly in oxidation reactions. ijcmas.commdpi.com

Molybdenum complexes synthesized from Schiff bases of 2-Hydroxy-5-nitrobenzaldehyde have proven to be effective catalysts for various oxidation reactions. mdpi.com They have been successfully tested in the epoxidation of cis-cyclooctene and the oxidation of linalool (B1675412), which is a naturally occurring terpene alcohol. mdpi.comresearchgate.netnih.govresearchgate.net

In one study, mononuclear molybdenum complexes were used to catalyze the oxidation of cis-cyclooctene. mdpi.com The results, detailed in the table below, show good conversion efficiencies and selectivity towards the desired epoxide product. mdpi.com The same catalysts were also highly effective for the oxidation of linalool. mdpi.com Notably, the water-coordinated complex [MoO₂(L)(H₂O)] showed significantly higher conversion for linalool oxidation compared to its methanol-coordinated counterpart. mdpi.com

Catalytic Oxidation Results for Molybdenum Complexes

| Catalyst | Substrate | Conversion (%) | Selectivity towards Epoxide (%) | Reference |

|---|---|---|---|---|

| [MoO₂(L)(MeOH)] | cis-Cyclooctene | 73 | 65 | mdpi.com |

| [MoO₂(L)(H₂O)] | cis-Cyclooctene | 83 | 73 | mdpi.com |

| [MoO₂(L)(MeOH)] | Linalool | 43 | - | mdpi.com |

| [MoO₂(L)(H₂O)] | Linalool | 92 | - | mdpi.com |

A pioneering area of research involves establishing a correlation between the electrical properties of these coordination compounds and their catalytic performance. mdpi.comnih.govirb.hrdntb.gov.ua Studies on molybdenum and vanadium hydrazone complexes have utilized solid-state impedance spectroscopy (SS-IS) to investigate their electrical characteristics, such as conductivity. mdpi.comrsc.orgirb.hr

For the molybdenum complexes derived from 2-hydroxy-5-nitrobenzaldehyde, a direct link was found between the electrical properties, structural features, and catalytic efficiency. mdpi.comirb.hr The water-coordinated mononuclear complex, [MoO₂(L)(H₂O)], was found to possess superior electrical and catalytic properties compared to the methanol-coordinated version, [MoO₂(L)(MeOH)]. mdpi.comnih.gov This novel research suggests that electrical property measurements could become a valuable tool for predicting or explaining the catalytic potential of new coordination complexes. mdpi.com

Chemosensor Development

Chemosensors are molecules designed to signal the presence of a specific chemical substance (analyte) through a detectable change, such as color or fluorescence. 2-Hydroxy-5-nitrobenzaldehyde is a valuable building block in this area, primarily for crafting Schiff base and hydrazone ligands. These ligands, upon binding with a target analyte like a metal ion, exhibit a change in their electronic properties, leading to a measurable optical response. The ease of synthesis and the ability to tune the steric and electronic properties of the resulting sensors make derivatives of 2-hydroxy-5-nitrobenzaldehyde a focus of significant research.

Colorimetric sensors provide a straightforward method for detecting metal ions, often allowing for "naked-eye" detection through a distinct color change. Derivatives of 2-hydroxy-5-nitrobenzaldehyde have been successfully employed to create selective colorimetric sensors for various transition metal ions, including nickel(II) and copper(II).

A notable example is the hydrazone derivative, 2-hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone (HNHBH) , which has been investigated as a potential colorimetric sensor for Ni(II) ions. sigmaaldrich.com The interaction between the HNHBH ligand and Ni(II) ions results in the formation of a complex, which is accompanied by a distinct and observable color change. sigmaaldrich.com Similarly, Schiff base ligands derived from 2-hydroxy-5-nitrobenzaldehyde have been used to synthesize and characterize complexes with Ni(II) and Cu(II), forming the basis for potential sensing applications. rsc.orgfishersci.no

For copper(II) detection, a structural isomer, 3-hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone (3-HNHBH) , has been reported as a highly sensitive and reusable colorimetric sensor. mdpi.comresearchgate.net This sensor demonstrates high selectivity for copper ions in aqueous media, with its effectiveness being validated through both experimental and computational studies. mdpi.comresearchgate.net The development of such sensors is crucial due to the need for efficient monitoring of trace levels of toxic ions in environmental and biological systems. researchgate.netresearchgate.net

| Sensor Compound | Target Ion | Observation | Detection Method |

|---|---|---|---|

| 2-hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone (HNHBH) | Ni(II) | Distinct color change upon complex formation. sigmaaldrich.com | Colorimetric |

| 3-hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone (3-HNHBH) | Cu(II) | High selectivity and sensitivity in aqueous media. mdpi.comresearchgate.net | Colorimetric |

| Schiff base of 2-hydroxy-5-nitrobenzaldehyde and 8-aminoquinoline | Cu(II), Ni(II) | Formation of stable colored complexes. rsc.org | Spectroscopic Analysis |

Hydrazone-based Chemosensors

Hydrazones derived from 2-hydroxy-5-nitrobenzaldehyde are a particularly important class of chemosensors. mdpi.com Their synthesis is typically straightforward, involving a condensation reaction between the aldehyde group of 2-hydroxy-5-nitrobenzaldehyde and a hydrazine (B178648) derivative, such as benzhydrazide or isonicotinohydrazide. fishersci.nomdpi.com These hydrazone ligands are considered potential candidates for sensors due to their high sensitivity and selectivity towards heavy metal ions. mdpi.comresearchgate.net

The resulting aroylhydrazone structure provides multiple coordination sites (typically nitrogen and oxygen atoms) that can bind effectively with metal ions. sigmaaldrich.comresearchgate.net The electronic and steric properties of these sensors can be fine-tuned by modifying the substituents on either the benzaldehyde (B42025) or the hydrazide moiety, allowing for the rational design of sensors for specific targets. sigmaaldrich.comresearchgate.net Hydrazone-based sensors have been successfully used for the colorimetric detection of Cu(II) and Ni(II) and for the development of reusable sensors. sigmaaldrich.commdpi.comresearchgate.net

| Feature | Description | Reference |

|---|---|---|

| Synthesis | Facile synthesis via condensation reaction. | fishersci.nomdpi.com |

| Properties | Tunable steric and electronic properties. | sigmaaldrich.comresearchgate.net |

| Selectivity | High sensitivity and selectivity for heavy metal ions like Cu(II) and Ni(II). | sigmaaldrich.commdpi.comresearchgate.net |

| Mechanism | Often involves keto-enol tautomerism and formation of stable chelate complexes. | sigmaaldrich.comresearchgate.net |

Quantum Dot-based Chemosensors

Quantum dots (QDs) are semiconductor nanocrystals that exhibit unique photoluminescent properties, which can be modulated by surface interactions, making them powerful tools for fluorescence-based sensing. The general mechanism involves a change in the fluorescence intensity or wavelength of the QDs upon interaction with an analyte. rsc.org While derivatives of 2-hydroxy-5-nitrobenzaldehyde are extensively used in creating molecular chemosensors, their direct application in functionalizing or capping quantum dots for sensing purposes is not a widely reported area in the reviewed scientific literature. The primary focus remains on developing discrete molecular sensors, such as the hydrazone and Schiff base derivatives.

The function of chemosensors derived from 2-hydroxy-5-nitrobenzaldehyde is underpinned by specific chemical and physical mechanisms that occur upon interaction with a metal ion.

Coordination and Chelation: The fundamental interaction is the formation of a coordination complex. Hydrazone and Schiff base ligands act as chelators, binding to a single metal ion through multiple donor atoms, typically the phenolic oxygen and the imine nitrogen. sigmaaldrich.comrsc.org This chelation forms a stable ring structure, which is key to a selective recognition event.

Keto-Enol Tautomerism: In hydrazone-based sensors, the ligand can exist in keto and enol tautomeric forms. sigmaaldrich.commdpi.com Spectroscopic and computational studies suggest that coordination with the metal ion often occurs after the ligand tautomerizes from the keto form to the enol form, which facilitates the deprotonation of the hydroxyl group and subsequent binding to the metal. sigmaaldrich.comresearchgate.net

Charge Transfer Transitions: The color change observed in colorimetric sensors is frequently attributed to changes in electronic transitions within the molecule upon metal binding. The formation of the metal-ligand complex can create new, low-energy electronic transitions, such as Ligand-to-Metal Charge Transfer (LMCT), where an electron moves from a ligand-based orbital to a metal-based orbital upon absorption of light. This absorption of light in the visible region results in the perceived color of the solution.

Role of Computational Studies: Density Functional Theory (DFT) calculations have become an indispensable tool for understanding these sensing mechanisms. sigmaaldrich.com DFT studies help to predict the most stable geometric structure of the metal-ligand complex, calculate the binding energies, and analyze the frontier molecular orbitals (HOMO and LUMO). sigmaaldrich.commdpi.comresearchgate.net This theoretical insight allows researchers to understand the nature of the complexation, rationalize the selectivity towards certain ions, and predict the resulting electronic and spectroscopic properties. sigmaaldrich.commdpi.com For example, DFT calculations have been used to show that the complexation of 3-HNHBH with Cu(II) results in a more significant coulombic interaction compared to its interaction with other ions like Ni(II) or Zn(II), explaining its high selectivity. mdpi.com

V. Biological Activity and Mechanistic Investigations

Antibacterial Activity

2-Hydroxy-5-nitrobenzaldehyde has shown considerable promise as an antibacterial agent. ontosight.ai Studies have investigated its effectiveness against both Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity. The presence of both a hydroxyl (-OH) and a nitro (-NO₂) group on the benzaldehyde (B42025) structure is believed to be crucial for its biological action.

The antibacterial efficacy of 2-Hydroxy-5-nitrobenzaldehyde and its derivatives has been demonstrated against several specific and clinically relevant bacterial strains. Research has confirmed its activity against Escherichia coli and Staphylococcus aureus. Furthermore, derivatives of this compound, particularly Schiff bases, have been synthesized and tested, showing enhanced antibacterial properties. researchgate.netjetir.orgbioline.org.br For instance, a Schiff base derived from 2-hydroxy-5-nitrobenzaldehyde exhibited high antibacterial activity. researchgate.net Metal complexes of these Schiff bases have also been found to be more potent than the uncomplexed compounds. researchgate.netbioline.org.br

A study on a nickel (II) complex of a 2-Hydroxy-5-nitrobenzaldehyde semicarbazone derivative showed partial activity against Escherichia coli and Pseudomonas aeruginosa. ijcmas.com In another study, Schiff bases derived from 2-hydroxy-5-nitrobenzaldehyde demonstrated activity against four types of bacteria, including Bacillus subtilis and Staphylococcus aureus. ijcmas.com

The following table summarizes the antibacterial activity of 2-Hydroxy-5-nitrobenzaldehyde and its derivatives against various bacterial strains as reported in selected studies.

| Compound/Derivative | Bacterial Strain | Activity Level | Reference |

| 2-Hydroxy-5-nitrobenzaldehyde | Escherichia coli | Significant | |

| 2-Hydroxy-5-nitrobenzaldehyde | Staphylococcus aureus | Significant | |

| Nickel (II) complex of 2-Hydroxy-5-nitrobenzaldehyde semicarbazone | Escherichia coli | Partially Active | ijcmas.com |

| Nickel (II) complex of 2-Hydroxy-5-nitrobenzaldehyde semicarbazone | Pseudomonas aeruginosa | Partially Active | ijcmas.com |

| Schiff base of 2-Hydroxy-5-nitrobenzaldehyde | Bacillus subtilis | Active | ijcmas.com |

| Schiff base of 2-Hydroxy-5-nitrobenzaldehyde | Staphylococcus aureus | Active | ijcmas.com |

The proposed mechanism of antibacterial action for 2-Hydroxy-5-nitrobenzaldehyde involves the disruption of the bacterial cell wall and interference with essential metabolic processes. The functional groups of the molecule, the hydroxyl and nitro groups, are key to its activity. The hydroxyl group can form hydrogen bonds, while the electron-withdrawing nature of the nitro group can facilitate interactions with cellular components. It is believed that these interactions can affect the function of enzymes and other proteins within the bacterial cell.

Structure-activity relationship (SAR) studies have provided valuable insights into how the chemical structure of 2-Hydroxy-5-nitrobenzaldehyde influences its antibacterial efficacy. A key finding is the significant role of the nitro group; compounds containing nitro groups have demonstrated enhanced activity compared to their non-nitro counterparts. This suggests that the electron-withdrawing properties of the nitro group are critical for the compound's antibacterial action. Modifications to both the hydroxyl and nitro groups have been shown to modulate the biological activity, indicating that these functional groups are primary sites for interaction with bacterial targets.

Antifungal Activity

In addition to its antibacterial properties, 2-Hydroxy-5-nitrobenzaldehyde has also been investigated for its potential as an antifungal agent. ontosight.ai These studies have shown promising results against various fungal pathogens.

The antifungal activity of 2-Hydroxy-5-nitrobenzaldehyde and its derivatives has been notably effective against Candida albicans, a common cause of fungal infections in humans. ijcmas.com Research has demonstrated that the compound can inhibit the growth of this fungal strain, suggesting its potential as a lead compound for the development of new antifungal drugs. Derivatives, such as certain Schiff bases and their metal complexes, have also shown activity against Candida albicans. researchgate.netijcmas.com For example, a nickel (II) complex of a 2-Hydroxy-5-nitrobenzaldehyde semicarbazone was found to be partially active against Candida albicans. ijcmas.com

The table below outlines the antifungal activity of 2-Hydroxy-5-nitrobenzaldehyde and its derivatives against Candida albicans from various studies.

| Compound/Derivative | Fungal Strain | Activity Level | Reference |

| 2-Hydroxy-5-nitrobenzaldehyde | Candida albicans | Promising | |

| Nickel (II) complex of 2-Hydroxy-5-nitrobenzaldehyde semicarbazone | Candida albicans | Partially Active | ijcmas.com |

| Schiff base of 2-Hydroxy-5-nitrobenzaldehyde | Candida albicans | Active | ijcmas.com |

The proposed mechanism for the antifungal action of 2-Hydroxy-5-nitrobenzaldehyde is believed to involve the inhibition of fungal cell wall synthesis. This disruption of the cell wall leads to cell lysis and ultimately, the death of the fungal cell. This mode of action is a critical target for the development of effective antifungal therapies. The presence of the hydroxyl and nitro functional groups is thought to be central to this mechanism, likely through interactions with key enzymes involved in cell wall biosynthesis.

Anticancer Potential

Emerging research has identified 2-Hydroxy-5-nitrobenzaldehyde as a compound with promising anticancer properties. Its efficacy has been observed in various cancer cell lines, where it has been shown to trigger cellular mechanisms leading to cell death.

A key aspect of the anticancer activity of 2-Hydroxy-5-nitrobenzaldehyde is its ability to induce apoptosis, or programmed cell death, in cancer cells. In vitro studies have shown that the compound can activate apoptotic pathways, which are often dysregulated in cancerous tissues. For instance, quinazolinone Schiff base derivatives of 2-hydroxy-5-nitrobenzaldehyde have demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7), with one derivative showing an IC₅₀ value of 4.36 ± 0.219 µg/mL after 72 hours of treatment. nih.gov This process of programmed cell death is a critical target for cancer therapies, as it allows for the elimination of malignant cells without inducing an inflammatory response. nih.gov

The mechanism by which 2-Hydroxy-5-nitrobenzaldehyde induces apoptosis appears to be linked to the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide. nih.gov While normal cells maintain a balance of ROS, many cancer cells exhibit a transformed phenotype that makes them vulnerable to oxidative stress. nih.gov 2-Hydroxy-5-nitrobenzaldehyde appears to exploit this by increasing ROS levels within cancer cells, leading to oxidative stress and subsequently triggering the apoptotic cascade. This has been associated with reduced viability in several types of cancer cells, including those of the breast and colon. Complexation of related Schiff base ligands with copper has also been shown to lead to high cytotoxicity through the generation of ROS. researchgate.net

The therapeutic potential of 2-Hydroxy-5-nitrobenzaldehyde has been significantly expanded through the synthesis of its Schiff base derivatives. These derivatives are formed by the reaction of the aldehyde group with a primary amine and have shown considerable promise in cancer research. researchgate.net

Schiff bases derived from 2-hydroxy-5-nitrobenzaldehyde can induce cell death in cancer cells through mechanisms like apoptosis. researchgate.net For example, new Schiff base derivatives of the anticancer drug methotrexate (B535133) were synthesized using 2-hydroxy-5-nitrobenzaldehyde and evaluated against human malignant glioma U87 cell lines. tandfonline.comnih.gov Similarly, a quinazolinone Schiff base synthesized from 2-hydroxy-5-nitrobenzaldehyde and 2-aminobenzohydrazide showed potent apoptotic activity against the MCF-7 breast cancer cell line. nih.gov Metal complexes of these Schiff bases have also been investigated, with studies showing that copper (II) complexes can exhibit enhanced anticancer activity. researchgate.net

Table 1: Anticancer Activity of a Quinazolinone Schiff Base Derivative of 2-Hydroxy-5-nitrobenzaldehyde

| Cell Line | Compound | IC₅₀ Value (µg/mL) after 72h |

|---|---|---|

| MCF-7 (Breast Cancer) | 3-(-5-nitro-2-hydroxybenzylideneamino)-2(-5-nitro-2-hydroxyphenyl)-2,3-dihydroquinazoline-4(1H)-one | 4.36 ± 0.219 |

Data sourced from a study on the apoptotic activity of quinazolinone Schiff base derivatives. nih.gov

Antioxidant Properties and Therapeutic Development

In addition to its pro-oxidant role in cancer cells, derivatives of 2-Hydroxy-5-nitrobenzaldehyde have also been noted for their antioxidant properties. This apparent contradiction highlights the compound's complex biological activity, which can be modulated by its chemical environment and structural modifications. The antioxidant activity is beneficial in developing therapies for conditions related to oxidative stress. For instance, a related compound, 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) (DHNB), which also possesses potent antioxidant activity, has been investigated as a potential therapeutic agent for hyperuricemia and gout due to its ability to inhibit xanthine (B1682287) oxidase. nih.gov The development of derivatives, such as N'2,N'5-bis{2-hydroxy-5-nitrobenzylidene}-2,5-furandicarbohydrazide, is being explored for potential therapeutic use due to their antioxidant capabilities. smolecule.com

Enzyme Inhibition Studies

2-Hydroxy-5-nitrobenzaldehyde and its derivatives have been shown to interact with and inhibit various enzymes, indicating a broad potential for therapeutic applications.

Research has demonstrated that 2-Hydroxy-5-nitrobenzaldehyde is a competitive inhibitor of the rat hepatic glucose 6-phosphatase (Glc-6-Pase) system, a key enzyme in glucose homeostasis. nih.govsigmaaldrich.comsigmaaldrich.com It inhibits glucose 6-phosphate hydrolysis in intact microsomes with a Ki value of 0.22 mM. nih.gov The mechanism of inhibition involves the formation of a Schiff base, as the inhibition becomes irreversible upon treatment with sodium borohydride. nih.gov Furthermore, a Schiff base derivative, N'-(2-Hydroxy-5-nitrobenzylidene) naphthalene-2-sulfonohydrazide, was found to be an active inhibitor of pancreatic lipase (B570770), with an IC₅₀ of 42.65±0.97 mcg/ml. researchgate.net

Table 2: Enzyme Inhibition Profile of 2-Hydroxy-5-nitrobenzaldehyde (HNB)

| Enzyme System | Type of Inhibition | Ki Value (mM) | Notes |

|---|---|---|---|

| Glucose 6-Phosphatase (intact microsomes) | Competitive | 0.22 | Inhibits Glc-6-P hydrolysis. nih.gov |

| Glucose 6-Phosphatase (disrupted microsomes) | Noncompetitive | 2.1 | nih.gov |

| Inorganic Pyrophosphatase (PPiase) | Competitive | 0.56 | nih.gov |

Data sourced from a study on the interactions of HNB with the rat hepatic glucose 6-phosphatase system. nih.gov

2-Hydroxy-5-nitrobenzaldehyde plays a role in the study of peptidases like cathepsin B, though not as a direct inhibitor. It is utilized as a coupling reagent in enzyme histochemistry assays to detect cathepsin activity. uva.nlmakhillpublications.comakhillpublications.co In these methods, a specific substrate is cleaved by the enzyme, releasing a product that then reacts with 2-hydroxy-5-nitrobenzaldehyde. researchgate.net This reaction forms a fluorescent end-product, allowing for the localization and kinetic analysis of the enzyme's activity within tissues and cells. makhillpublications.comakhillpublications.coresearchgate.net For example, it has been used in incubation media to study cathepsin B activity in equine articular chondrocytes and periosteal tissue explants. uva.nlmakhillpublications.co

Pancreatic Porcine Lipase Inhibition

Research into the direct inhibitory effects of 2-Hydroxy-5-nitrobenzaldehyde on pancreatic porcine lipase is not extensively documented in the reviewed literature. However, its role as a precursor in the synthesis of potent lipase inhibitors has been explored. Scientists have utilized 2-Hydroxy-5-nitrobenzaldehyde to create more complex molecules, known as Schiff bases, and evaluated their potential to inhibit lipase activity.

One such study focused on the synthesis and evaluation of N'-(2-Hydroxy-5-nitrobenzylidene) naphthalene-2-sulfonohydrazide, a Schiff base derived from the condensation reaction of 2-Hydroxy-5-nitrobenzaldehyde with naphthalene-2-sulfonylchloride. researchgate.netptuk.edu.ps This derivative was assessed for its ability to inhibit pancreatic porcine lipase and was compared against the standard reference drug, Orlistat. researchgate.netptuk.edu.ps

The synthesized Schiff base product demonstrated significant activity as a lipase enzyme inhibitor, with a reported half-maximal inhibitory concentration (IC50) of 42.65 ± 0.97 µg/mL. researchgate.netptuk.edu.psptuk.edu.ps For comparison, the IC50 value for the reference inhibitor, Orlistat, was calculated to be 12.3 ± 0.35 µg/mL. ptuk.edu.ps At a high concentration of 400 µg/mL, the lipase inhibition activity of the Schiff base derivative was observed to be similar to that of Orlistat, with both achieving approximately 97.75% inhibition. ptuk.edu.ps Molecular docking studies suggest that the inhibitory action of the Schiff base is due to the formation of several hydrogen bonds between the compound and amino acids within the active site of the lipase enzyme. researchgate.netptuk.edu.ps

Table 1: Pancreatic Lipase Inhibition Data for a 2-Hydroxy-5-nitrobenzaldehyde Derivative This table presents the inhibitory activity of N'-(2-Hydroxy-5-nitrobenzylidene) naphthalene-2-sulfonohydrazide, a Schiff base synthesized using 2-Hydroxy-5-nitrobenzaldehyde.

| Compound | Type of Inhibition | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

| N'-(2-Hydroxy-5-nitrobenzylidene) naphthalene-2-sulfonohydrazide | Enzyme Inhibitor | 42.65 ± 0.97 researchgate.netptuk.edu.ps | Orlistat | 12.3 ± 0.35 ptuk.edu.ps |

Glucose 6-Phosphatase System Interaction

2-Hydroxy-5-nitrobenzaldehyde (HNB) has been identified as a notable inhibitor of the rat hepatic glucose 6-phosphatase (Glc-6-Pase) system. nih.govscientificlabs.co.uksigmaaldrich.com This system is crucial for regulating glucose homeostasis, and its inhibition can impact hepatic glucose output. nih.govscispace.com

Studies on intact microsomes revealed that HNB acts as a competitive inhibitor of glucose 6-phosphate (Glc-6-P) hydrolysis. nih.govnih.govscispace.com The inhibition constant (Ki) for this competitive inhibition was determined to be 0.22 mM. nih.govnih.govscispace.com The mechanism of inhibition is believed to involve HNB binding to the Glc-6-P transporter, known as T1. nih.gov

Furthermore, HNB demonstrates inhibitory effects on other components of the system. It is a potent competitive inhibitor of the system's inorganic pyrophosphatase (PPiase) activity, with a Ki value of 0.56 mM. nih.gov This suggests an interaction with the phosphate-inorganic pyrophosphate transporter (T2). nih.gov In studies using fully disrupted microsomes, HNB was found to be a weaker, noncompetitive inhibitor of the Glc-6-Pase enzyme itself, with a Ki of 2.1 mM. nih.gov

The interaction of HNB with the transporter proteins is initially reversible. nih.gov However, the inhibition can be rendered irreversible following the incubation of HNB-exposed microsomes with sodium borohydride, which indicates that the inhibition mechanism involves the formation of a Schiff base with the transporter proteins. nih.gov

Table 2: Inhibition Constants (Ki) of 2-Hydroxy-5-nitrobenzaldehyde on the Glucose 6-Phosphatase System This table summarizes the inhibitory parameters of 2-Hydroxy-5-nitrobenzaldehyde (HNB) on different components and activities of the rat hepatic microsomal Glc-6-Pase system.

| Inhibited Process/Enzyme | Microsome State | Type of Inhibition | Ki Value (mM) | Target Component(s) |

| Glc-6-P Hydrolysis | Intact | Competitive | 0.22 nih.govnih.gov | T1 Transporter |

| Inorganic Pyrophosphatase (PPiase) Activity | Intact | Competitive | 0.56 nih.gov | T2 Transporter |

| Glc-6-Pase Enzyme Activity | Disrupted | Noncompetitive | 2.1 nih.gov | Glc-6-Pase Enzyme |

Vi. Applications in Materials Science and Advanced Technologies

Precursor for Dyes and Photochromic Compounds

2-Hydroxy-5-nitrobenzaldehyde is a key building block in the synthesis of specialized dyes and photochromic compounds, which can reversibly change color upon exposure to light. hud.ac.uk These materials are often based on the spiropyran system, which can isomerize to a colored merocyanine (B1260669) form under UV irradiation. hud.ac.ukacs.org The presence of electron-withdrawing groups, such as the nitro group in 2-Hydroxy-5-nitrobenzaldehyde, is crucial for stabilizing the open-ring merocyanine form, making the colored state more thermodynamically stable. hud.ac.uk

Researchers have synthesized novel thermo- and photochromic dyes, such as bis-indolinospirobenzopyrans, by reacting 2-Hydroxy-5-nitrobenzaldehyde with bis-Fischer bases. researchgate.net The optical properties of these resulting compounds are highly dependent on the position of the nitro group. researchgate.net For instance, spiropyrans with a nitro group at the para position relative to the hydroxyl group exhibit higher efficiency in photo-isomerization. researchgate.net The condensation reaction of 2-Hydroxy-5-nitrobenzaldehyde with various heterocyclic compounds, like 2-ethyl-3-methylbenzo[d]thiazol-3-ium-4-toluenesulfonate, in the presence of piperidine, is a common method to produce these photochromic probes. acs.org

Development of Semiconducting Materials

The compound is instrumental in creating novel semiconducting materials, particularly through the formation of metal complexes. mdpi.com Its derivatives have been shown to exhibit higher electrical conductivity compared to some analogs, a property attributed to enhanced electron delocalization stemming from the hydroxyl-nitro motif.

Recent studies have focused on the synthesis of molybdenum (Mo) complexes using ligands derived from the condensation of 2-Hydroxy-5-nitrobenzaldehyde with hydrazides like benzhydrazide. mdpi.comnih.govirb.hr This reaction yields an aroyl hydrazone-type ligand (H2L) which coordinates with molybdenum to form various mononuclear and dinuclear complexes, such as [MoO2(L)(MeOH)], [MoO2(L)(H2O)], and [(MoO2(L))2(4,4'-bpy)]. mdpi.comnih.govirb.hrdntb.gov.ua